2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-7-8-12(9-11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIMTTLCFONAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579280 | |
| Record name | 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401797-00-0 | |
| Record name | 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne is rapid and efficient, producing the corresponding alkyl or alkenylborane . This method is favored due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal ion catalysts and promoters to enhance the reaction rate and yield. The process is carried out in a controlled environment to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates .
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
This compound is widely utilized in organic synthesis as a reagent for creating complex organic molecules. Its ability to participate in various reactions allows chemists to develop new compounds with desired properties. Notably, it facilitates the formation of boryl-functionalized compounds that are essential for subsequent transformations in organic chemistry .
Case Study:
In a study focused on the diboration of 1,3-diynes using platinum catalysts, 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was employed to achieve selective mono- and diboration products. The results demonstrated high yields and selectivity in synthesizing boryl-functionalized enynes that serve as valuable intermediates in organic synthesis .
Pharmaceutical Development
Enhancing Drug Candidates:
The compound plays a crucial role in drug discovery and development. It is used to modify drug candidates to enhance their efficacy and bioavailability. The introduction of boron functionalities can significantly impact the pharmacokinetic properties of medicinal compounds .
Example Application:
Research has shown that incorporating boron-containing moieties can improve the stability and activity of certain pharmaceutical agents. For instance, studies have indicated that boryl groups can facilitate interactions with biological targets, leading to increased potency and reduced side effects in drug formulations .
Material Science
Development of Advanced Materials:
In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability and thermal stability .
Research Findings:
Recent studies have highlighted the use of this compound in creating high-performance coatings that exhibit improved mechanical properties and resistance to environmental degradation. These advancements are particularly relevant for applications in electronics and protective materials .
Bioconjugation
Facilitating Biomolecule Attachment:
The compound is also employed in bioconjugation techniques where it aids in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted therapies and diagnostics in biomedicine .
Case Study:
In bioconjugation studies, researchers have utilized boron-based compounds to create stable linkages between antibodies and drug molecules. This method enhances the specificity and effectiveness of therapeutic agents by ensuring targeted delivery to diseased tissues .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Versatile reagent for creating complex organic molecules | High yields in diboration reactions; valuable intermediates for further transformations |
| Pharmaceutical Development | Modifies drug candidates to enhance efficacy and bioavailability | Improved pharmacokinetic properties; increased potency through boron functionalities |
| Material Science | Development of advanced materials like polymers and coatings | Enhanced mechanical properties; improved durability against environmental degradation |
| Bioconjugation | Aids in attaching biomolecules for targeted therapies | Stable linkages between antibodies and drugs; enhanced specificity for therapeutic delivery |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Stability
The electronic and steric properties of aryl substituents significantly influence the reactivity, stability, and application of dioxaborolane derivatives. Below is a comparative table:
Electronic Effects
- Electron-donating groups (e.g., CH₃, OCH₃) : Stabilize the boron center, reducing electrophilicity but improving hydrolytic stability. For example, the target compound’s 3,4-dimethyl groups enhance stability, making it suitable for proteomic workflows .
- Electron-withdrawing groups (e.g., Cl, SO₂CH₃) : Increase boron electrophilicity, accelerating reactions like Suzuki-Miyaura couplings. The 3,5-dichlorophenyl derivative () is likely more reactive in cross-couplings due to electron-deficient boron .
Steric Effects
- Ortho-substituents (e.g., 2,6-dimethylphenyl) : Introduce significant steric hindrance, reducing accessibility to the boron atom. Such derivatives may require harsher reaction conditions .
- Meta/para-substituents (e.g., 3,4-dimethylphenyl) : Offer moderate steric effects, balancing reactivity and stability for versatile applications .
Solubility and Stability
- Hydrophobic groups (e.g., CH₃): The target compound’s methyl groups reduce polarity, favoring solubility in non-polar solvents (e.g., DCM, hexane) .
- Polar groups (e.g., OCH₃, SO₂CH₃) : Derivatives like 4-methoxyphenyl () exhibit improved solubility in polar solvents (e.g., THF, dioxane), facilitating homogeneous reaction conditions .
- Hydrolytic stability : Electron-donating substituents slow hydrolysis, whereas electron-withdrawing groups (e.g., Cl) may increase sensitivity to moisture .
Application-Specific Performance
- Proteomics (Target compound) : The balance of stability and moderate reactivity makes it ideal for bioconjugation or affinity tagging .
- Catalysis (4-Methoxyphenyl) : High yields in cross-couplings due to electron-donating effects and solubility .
- Pharmaceuticals (Methylsulfonyl derivative) : The electron-withdrawing SO₂CH₃ group enhances interactions with biological targets, useful in enzyme inhibition studies .
Biological Activity
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 401797-00-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant case studies.
The molecular formula of this compound is C14H21BO2 with a molecular weight of 232.13 g/mol. It appears as a white crystalline solid and has a melting point of approximately 35 °C. The compound is typically stored under refrigerated conditions (0-10 °C) to maintain its stability .
| Property | Value |
|---|---|
| CAS Number | 401797-00-0 |
| Molecular Formula | C14H21BO2 |
| Molecular Weight | 232.13 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 35 °C |
| Purity | ≥98.0% (GC) |
Biological Activity
Research into the biological activity of dioxaborolanes has highlighted their potential in various applications, particularly in medicinal chemistry. The compound's structure allows it to participate in reactions that can modify biological molecules or act as intermediates in drug synthesis.
Dioxaborolanes are known to interact with biological systems through several mechanisms:
- Enzyme Inhibition : They can inhibit specific enzymes by forming stable complexes with active sites.
- Targeting Biomolecules : Their ability to form covalent bonds with biomolecules enables them to modify proteins or nucleic acids.
Case Studies and Research Findings
Several studies have investigated the biological implications of dioxaborolanes:
- Antitumor Activity : A study demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways essential for cancer cell survival .
- Antibacterial Properties : Research indicated that certain dioxaborolane derivatives showed promising antibacterial activity against Gram-positive bacteria. This was linked to their ability to disrupt bacterial cell wall synthesis .
- Neuroprotective Effects : Another study reported that dioxaborolanes could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
